molecular formula C6H7FO4S B2565110 methyl (2z,4e)-5-sulfopenta-2,4-dienoate CAS No. 2174011-35-7

methyl (2z,4e)-5-sulfopenta-2,4-dienoate

Cat. No.: B2565110
CAS No.: 2174011-35-7
M. Wt: 194.18
InChI Key: LFTQGQPVZCHJOF-VOERYJCWSA-N
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Description

Methyl (2z,4e)-5-sulfopenta-2,4-dienoate is a compound characterized by its unique structure, which includes a sulfopenta-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2z,4e)-5-sulfopenta-2,4-dienoate can be achieved through a stereoselective one-pot synthesis involving ketene dithioacetal and aromatic ketone compounds. The reaction typically uses sodium hydroxide as a base in dimethyl sulfoxide (DMSO) as the solvent. The process involves a cascade reaction that includes the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (2z,4e)-5-sulfopenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfo group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl (2z,4e)-5-sulfopenta-2,4-dienoate involves its interaction with molecular targets and pathways. The compound can undergo pericyclic reactions, such as electrocyclic ring-opening and ring-closing, which are influenced by the orbital symmetry of the highest-occupied molecular orbital (HOMO) under thermal or photochemical conditions . These reactions can lead to the formation of new sigma bonds and the rearrangement of the molecular structure, contributing to its biological and chemical activities.

Comparison with Similar Compounds

Methyl (2z,4e)-5-sulfopenta-2,4-dienoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its sulfo group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl (2Z,4E)-5-fluorosulfonylpenta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO4S/c1-11-6(8)4-2-3-5-12(7,9)10/h2-5H,1H3/b4-2-,5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTQGQPVZCHJOF-VOERYJCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC=CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C=C\S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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